molecular formula C15H19NO2 B2413864 (5-butyl-2-methyl-1H-indol-3-yl)acetic acid CAS No. 95460-73-4

(5-butyl-2-methyl-1H-indol-3-yl)acetic acid

Cat. No.: B2413864
CAS No.: 95460-73-4
M. Wt: 245.322
InChI Key: XSUPUGCRNVYONG-UHFFFAOYSA-N
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Description

(5-butyl-2-methyl-1H-indol-3-yl)acetic acid is an organic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features an indole ring system substituted with a butyl group at the 5-position, a methyl group at the 2-position, and an acetic acid moiety at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-butyl-2-methyl-1H-indol-3-yl)acetic acid can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole ring. For this specific compound, the starting materials would include a butyl-substituted phenylhydrazine and a methyl-substituted ketone.

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction is typically carried out in the presence of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction mixture is heated to promote the formation of the indole ring. The resulting product is then purified through crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5-butyl-2-methyl-1H-indol-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydroindoles.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated indole derivatives.

Scientific Research Applications

(5-butyl-2-methyl-1H-indol-3-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (5-butyl-2-methyl-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The indole ring system can interact with various biological receptors, leading to modulation of cellular processes. For example, it may bind to enzymes or receptors involved in cell signaling pathways, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone involved in the regulation of plant growth and development.

    5-methoxy-2-methyl-1H-indol-3-yl)acetic acid: Another indole derivative with similar structural features but different substituents.

Uniqueness

(5-butyl-2-methyl-1H-indol-3-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butyl group at the 5-position and the methyl group at the 2-position differentiates it from other indole derivatives and influences its reactivity and interactions with biological targets.

Properties

IUPAC Name

2-(5-butyl-2-methyl-1H-indol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-3-4-5-11-6-7-14-13(8-11)12(9-15(17)18)10(2)16-14/h6-8,16H,3-5,9H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSUPUGCRNVYONG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC2=C(C=C1)NC(=C2CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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